

Application Notes and Protocols for Sodium Folate in Mammalian Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium Folate

Cat. No.: B1675111

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Folate in Cell Culture

Sodium folinate, the sodium salt of folinic acid, is a readily usable form of folic acid (Vitamin B9) that plays a critical role in essential cellular processes. Unlike folic acid, **sodium folinate** does not require the enzymatic action of dihydrofolate reductase (DHFR) to be converted into its biologically active form, tetrahydrofolate (THF). This makes it a vital supplement in various mammalian cell culture applications, from supporting robust cell growth and enhancing recombinant protein production to its critical role in the DHFR/methotrexate gene amplification system.

Key Functions of Folate Metabolism: Folates are essential coenzymes in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. They are also involved in the metabolism of certain amino acids. An adequate supply of folate is therefore crucial for rapid cell proliferation and maintaining genomic integrity.

Key Applications of Sodium Folate

General Cell Culture Supplementation

Sodium folinate can be used as a standard component of cell culture media to support the growth and productivity of various mammalian cell lines, including Chinese Hamster Ovary (CHO), hybridoma, and Human Embryonic Kidney (HEK293) cells. It is particularly beneficial in

serum-free or chemically defined media where the levels of essential nutrients are more controlled.

The DHFR/Methotrexate Gene Amplification System

A primary application of **sodium folinate** is in the selection and amplification of genes of interest in DHFR-deficient cell lines (e.g., CHO-DG44, CHO-DUXB11). In this system, cells are transfected with a vector containing the gene of interest alongside a functional DHFR gene.

- **Selection:** In a nucleoside-free medium, only cells that have successfully integrated the plasmid containing the DHFR gene can synthesize their own nucleotides and survive.
- **Amplification:** By introducing methotrexate (MTX), a potent DHFR inhibitor, cells are forced to amplify the DHFR gene to overcome the inhibition. As the gene of interest is linked to the DHFR gene, it is co-amplified, leading to a significant increase in recombinant protein expression.
- **Rescue:** **Sodium folinate** is used to "rescue" cells from the toxic effects of high concentrations of methotrexate, allowing for the recovery and expansion of high-producing clones.

Protocols

Preparation of Sodium Folate Stock Solution

Materials:

- **Sodium Folate** powder (cell culture grade)
- Nuclease-free water or cell culture grade water
- Sterile conical tubes (15 mL or 50 mL)
- Sterile 0.22 µm syringe filter

Procedure:

- In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of **sodium folinate** powder.

- Dissolve the powder in nuclease-free water to a stock concentration of 1000x the desired final concentration (a common stock concentration is 10 mM).
- Gently vortex the solution until the powder is completely dissolved. The solution should be clear and slightly yellow.
- Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a sterile conical tube.
- Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Label the aliquots with the name of the solution, concentration, and date of preparation.
- Store the aliquots at -20°C , protected from light.

Routine Supplementation of Cell Culture Media

Objective: To enhance cell growth, viability, and recombinant protein production.

Procedure:

- Thaw an aliquot of the sterile **sodium folinate** stock solution at room temperature.
- Add the **sodium folinate** stock solution to the basal cell culture medium to achieve the desired final concentration. Typical final concentrations range from 1 μM to 10 μM , but the optimal concentration should be determined empirically for each cell line and application.
- Mix the supplemented medium thoroughly before use.
- Culture the cells according to standard protocols, monitoring cell growth, viability, and protein production.

DHFR/Methotrexate Gene Amplification Protocol

Cell Line: DHFR-deficient CHO cells (e.g., CHO-DG44)

Materials:

- DHFR-deficient CHO cells
- Expression vector containing the gene of interest and a functional DHFR gene
- Transfection reagent
- Selection medium: Nucleoside-free basal medium (e.g., DMEM/F-12) supplemented with dialyzed fetal bovine serum (if not a serum-free adapted line).
- Methotrexate (MTX) stock solution (e.g., 5 mM)
- **Sodium Folate** stock solution (e.g., 10 mM)

Procedure:

- Transfection: Transfect the DHFR-deficient CHO cells with the linearized expression vector using an optimized transfection protocol (e.g., electroporation, lipofection).
- Initial Selection: 24-48 hours post-transfection, transfer the cells to the selection medium (nucleoside-free). Only cells that have successfully integrated the plasmid will survive.
- First Round of Amplification: Once the transfected cells have recovered and are growing robustly in the selection medium, introduce a low concentration of MTX (e.g., 5-20 nM).
- Monitoring and Recovery: Monitor the cell viability. It will initially drop. Continue to culture the cells, changing the medium every 2-3 days, until the viability recovers to >80%. This may take 1-3 weeks.
- Stepwise Increase in MTX Concentration: Once the culture is stable, increase the MTX concentration (a common strategy is to double the concentration at each step, e.g., 20 nM → 40 nM → 80 nM, and so on).
- Repeat Amplification Steps: Repeat steps 4 and 5 for each increase in MTX concentration. The final MTX concentration can range from 200 nM to 2000 nM or higher, depending on the desired level of amplification.
- **Sodium Folate** Rescue (Optional but Recommended): At high MTX concentrations, if cell viability is critically low, a "rescue" can be performed by adding **sodium folinate** to the

culture medium at a concentration that allows for cell recovery without completely negating the selective pressure of MTX. The optimal concentration of **sodium folinate** for rescue needs to be determined empirically.

- **Single-Cell Cloning:** After each round of amplification, it is advisable to perform single-cell cloning to isolate high-producing and stable clones for further characterization.

Data Presentation

Table 1: Effect of Folic Acid Supplementation on Recombinant Antibody Production in rCHO Cells

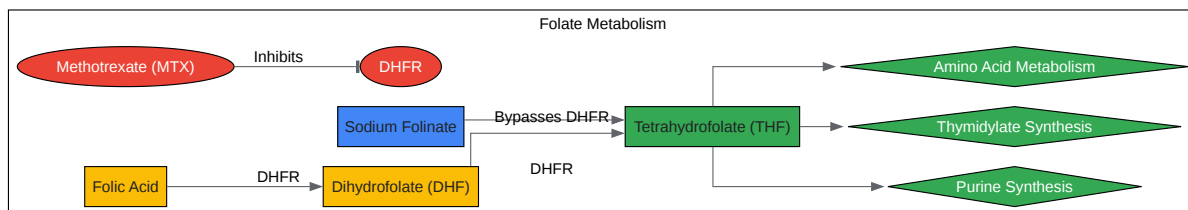
Folic Acid Concentration (mg/L)	Maximum Viable Cell Density (x 10 ⁶ cells/mL)	Specific Antibody Productivity (AU/10 ⁶ cells/day)	Final Antibody Concentration (AU/L)
1 (Control)	2.5	3.1	75
5	3.0	3.0	89.12
10	2.8	3.2	85

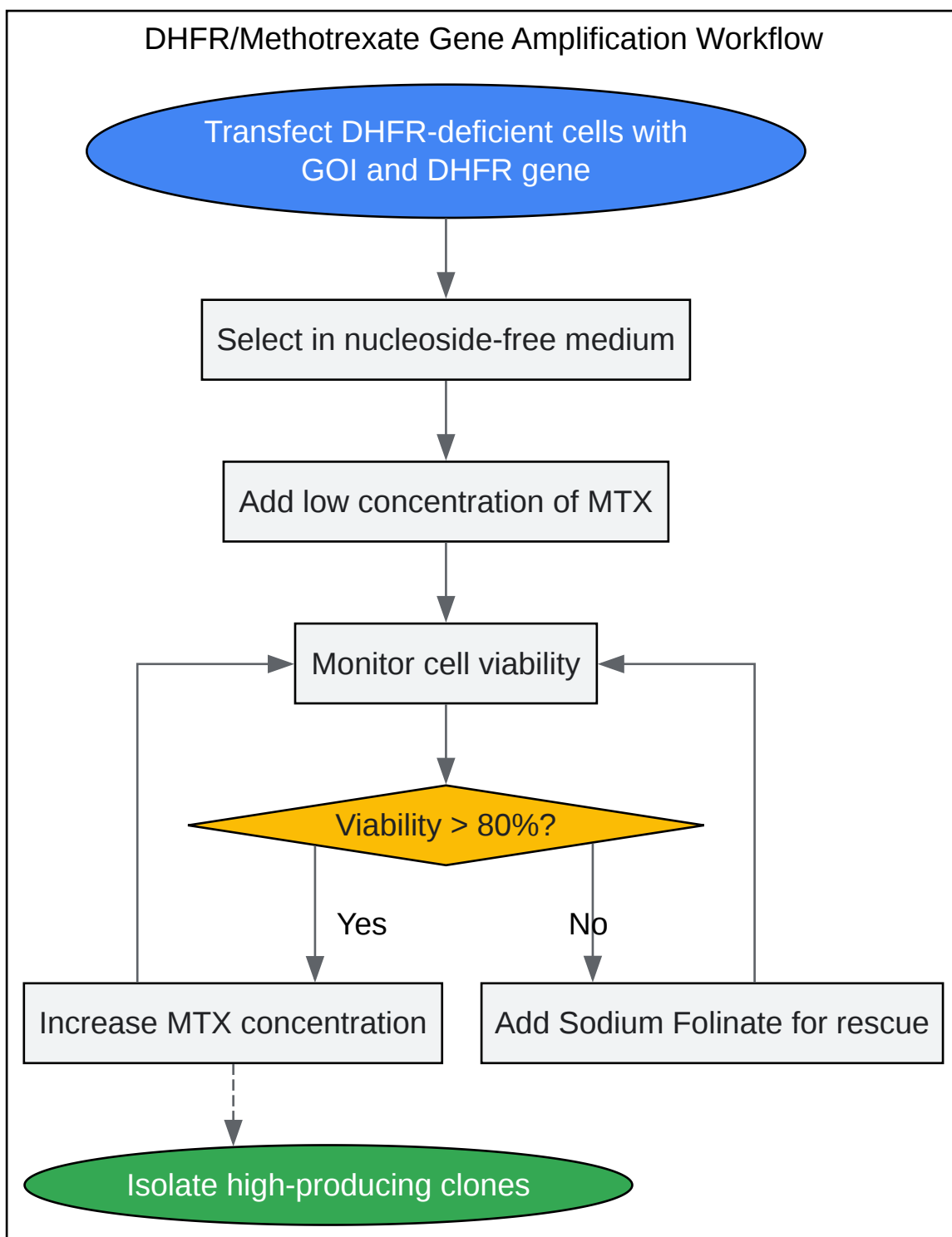
Data adapted from studies on folic acid supplementation in CHO cells. "AU" stands for Arbitrary Units.

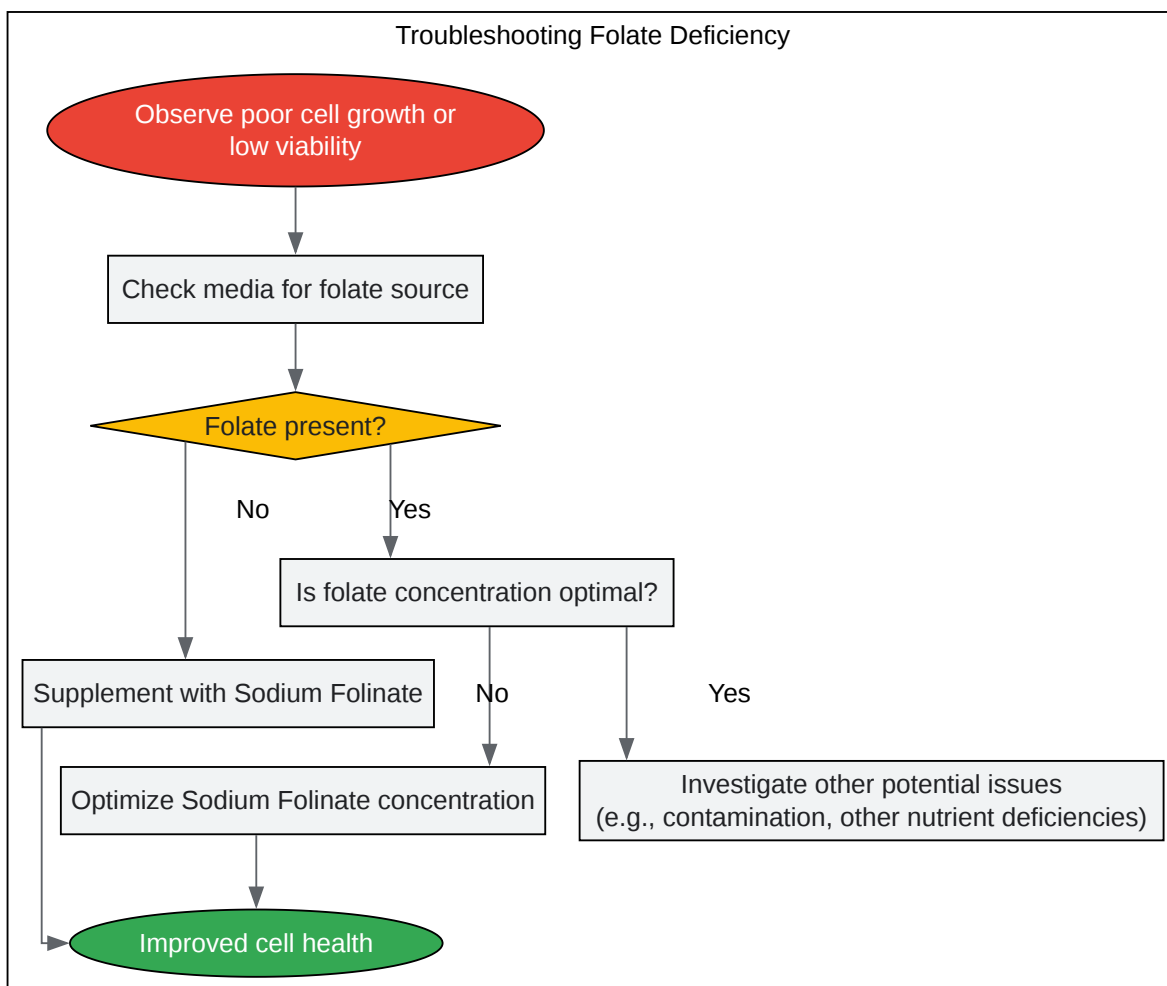
Table 2: General Recommendations for **Sodium Folate** Concentration in Different Applications

Application	Cell Line	Typical Final Concentration Range	Notes
Routine Growth Promotion	CHO, Hybridoma, HEK293	1 - 10 μ M	Optimal concentration should be determined empirically.
DHFR/MTX Selection	DHFR-deficient CHO	Not typically used during selection	
DHFR/MTX Amplification Rescue	DHFR-deficient CHO	10 - 100 μ M	Used to rescue cells from high MTX toxicity.

Visualizations







[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for Sodium Folate in Mammalian Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675111#protocol-for-using-sodium-folate-in-mammalian-cell-culture\]](https://www.benchchem.com/product/b1675111#protocol-for-using-sodium-folate-in-mammalian-cell-culture)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com